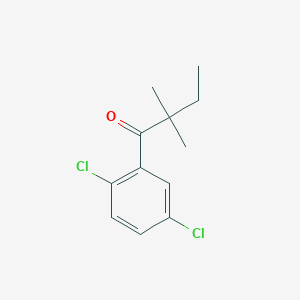
2',5'-Dichloro-2,2-dimethylbutyrophenone
Vue d'ensemble
Description
2’,5’-Dichloro-2,2-dimethylbutyrophenone is a chemical compound with the molecular formula C12H14Cl2O and a molecular weight of 245.15 . It is also known as Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain, inflammation, and fever. It belongs to the propionic acid class of NSAIDs and is structurally similar to ibuprofen and naproxen.
Molecular Structure Analysis
The molecular structure of 2’,5’-Dichloro-2,2-dimethylbutyrophenone consists of a butyrophenone backbone with two chlorine atoms attached at the 2’ and 5’ positions and two methyl groups attached at the 2,2’ positions . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’,5’-Dichloro-2,2-dimethylbutyrophenone include a molecular weight of 245.15 and a molecular formula of C12H14Cl2O . Unfortunately, the search results do not provide additional details such as melting point, boiling point, and density .Applications De Recherche Scientifique
Organic Synthesis
In organic synthesis, novel compounds and derivatives are prepared for potential applications in various domains. For example, Hagimori et al. (2012) reported the synthesis of 2-pyrone dyes exhibiting fluorescence in solid state and solutions, with potential applications in fields like optoelectronics or fluorescent markers (Hagimori et al., 2012). Similarly, synthesis and structural characterization of dimethyltin(IV) complexes based on functionalized pyridyl ligands have been explored by Momeni et al. (2013), indicating potential utility in materials chemistry and coordination chemistry (Momeni et al., 2013).
Photophysical and Photochemical Applications
The photophysical and photochemical properties of synthesized compounds often lead to their application in novel materials and technologies. For instance, Ghassemi and McGrath (2004) discussed the synthesis of sulfonated poly(phenylene) derivatives for proton exchange membranes, indicating their utility in fuel cell technology (Ghassemi & McGrath, 2004). The photochemistry of specific phenacyl esters, as studied by Zabadal et al. (2001), reveals their potential as photoremovable protecting groups in organic synthesis, highlighting the versatility of these compounds in facilitating complex chemical transformations (Zabadal et al., 2001).
Catalysis and Coordination Chemistry
Compounds derived from or related to 2',5'-Dichloro-2,2-dimethylbutyrophenone can also play a significant role in catalysis and coordination chemistry. The development of chiral palladacycle complexes for use in asymmetric hydrophosphination reactions, as described by Yap et al. (2014), showcases the application of these compounds in enantioselective synthesis (Yap et al., 2014).
Materials Science
In materials science, the synthesis and characterization of novel compounds can lead to the development of materials with unique properties. For example, the work on rhenium(I) tricarbonyl complexes containing derivatives of bipyrazine, explored by Kirgan et al. (2007), demonstrates the potential for creating materials with specific electronic and vibrational properties (Kirgan et al., 2007).
Mécanisme D'action
As a type of NSAID, 2’,5’-Dichloro-2,2-dimethylbutyrophenone likely works by reducing the production of prostaglandins, chemicals that promote inflammation, pain, and fever in the body. This is typically achieved by inhibiting the enzyme cyclooxygenase, which is involved in prostaglandin synthesis.
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-2,2-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)9-7-8(13)5-6-10(9)14/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJUJFHEUKJXLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642456 | |
| Record name | 1-(2,5-Dichlorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898765-96-3 | |
| Record name | 1-(2,5-Dichlorophenyl)-2,2-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dichlorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



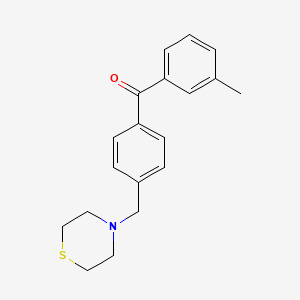
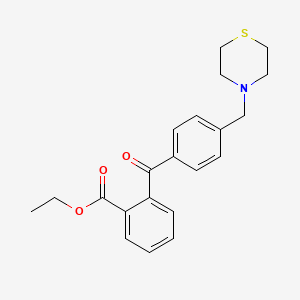

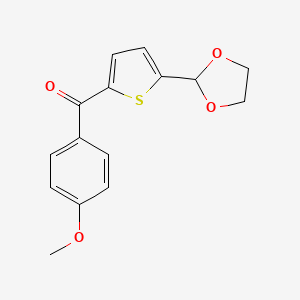
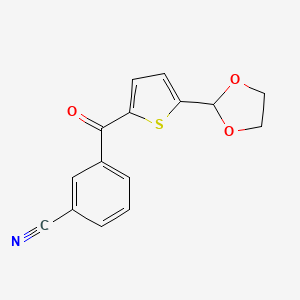
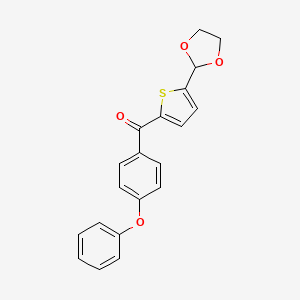


![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613868.png)
![2-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile](/img/structure/B1613869.png)

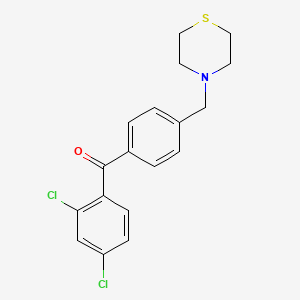
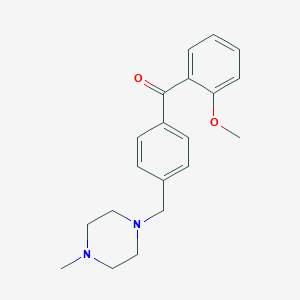
![Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613875.png)